5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H4BrFN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 5-Bromo-1-methyl-1H-pyrazole with sulfonyl fluoride reagents. One common method includes the use of sulfonyl chloride derivatives, which react with the pyrazole compound under controlled conditions to yield the desired sulfonyl fluoride product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride include:
- 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
- Other sulfonyl fluoride derivatives
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the bromine and sulfonyl fluoride groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C4H4BrFN2O2S |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |
InChI Key |
KVLCSLXAXRRVBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)F)Br |
Origin of Product |
United States |
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